dAURK-4 hydrochloride

Targeted Protein Degradation Aurora Kinase Biology PROTAC Mechanism

dAURK-4 HCl is a selective PROTAC degrader for Aurora Kinase A (AURKA) ablation. Unlike ATP-competitive inhibitors (Alisertib, MK-5108), it degrades the entire protein scaffold, enabling study of non-catalytic mitotic functions and overcoming resistance mechanisms. The HCl salt ensures enhanced water solubility (66.67 mg/mL in DMSO) for reliable in vivo formulation. For isoform-specific degradation without Aurora B interference.

Molecular Formula C52H53Cl2FN8O12
Molecular Weight 1071.9 g/mol
Cat. No. B10831190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedAURK-4 hydrochloride
Molecular FormulaC52H53Cl2FN8O12
Molecular Weight1071.9 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)NCCCOCCOCCOCCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC.Cl
InChIInChI=1S/C52H52ClFN8O12.ClH/c1-69-39-9-4-8-37(54)45(39)47-36-25-31(53)11-13-33(36)46-30(27-57-47)28-58-52(61-46)59-32-12-14-34(41(26-32)70-2)48(65)56-18-6-20-72-22-24-73-23-21-71-19-5-17-55-43(64)29-74-40-10-3-7-35-44(40)51(68)62(50(35)67)38-15-16-42(63)60-49(38)66;/h3-4,7-14,25-26,28,38H,5-6,15-24,27,29H2,1-2H3,(H,55,64)(H,56,65)(H,58,59,61)(H,60,63,66);1H
InChIKeyTYHNXUIIJPLUJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dAURK-4 Hydrochloride: A PROTAC-Based Aurora Kinase A Degrader for Targeted Protein Degradation Research


dAURK-4 (hydrochloride) is a chemical degrader belonging to the PROTAC (Proteolysis Targeting Chimera) class, derived from the Aurora A kinase inhibitor Alisertib [1]. It functions as a potent and selective degrader of Aurora Kinase A (AURKA), inducing dose-dependent depletion of AURKA protein levels in MM.1S cells at concentrations ranging from 125 nM to 1000 nM within 4 to 24 hours of treatment . Unlike conventional ATP-competitive kinase inhibitors such as Alisertib (IC50 ~1 nM) or MK-5108 (IC50 0.064 nM), which temporarily block enzymatic activity, dAURK-4 eliminates the entire AURKA protein via ubiquitin-proteasome system engagement, thereby ablating both catalytic and scaffolding functions of the kinase [2].

Why dAURK-4 Hydrochloride Cannot Be Replaced by ATP-Competitive Aurora A Inhibitors or Pan-Aurora Degraders


Generic substitution of dAURK-4 (hydrochloride) with traditional Aurora A inhibitors (e.g., Alisertib, MK-5108) or alternative PROTAC degraders fails due to fundamentally distinct mechanisms of action, selectivity profiles, and downstream biological consequences. ATP-competitive inhibitors such as Alisertib (IC50 ~1 nM) or MK-5108 (IC50 0.064 nM) only transiently block kinase catalytic activity without eliminating the AURKA protein, leaving its non-catalytic scaffolding functions intact [1]. This distinction is critical because AURKA possesses essential mitotic scaffolding roles independent of its kinase activity, and incomplete target engagement in inhibitor-resistant settings necessitates complete protein ablation. Furthermore, emerging dual Aurora-A/B degraders (e.g., dAurAB5 with DC50 = 8.8 nM for Aurora-A, 6.1 nM for Aurora-B) exhibit distinct degradation selectivity and potency profiles that make direct interchange with a selective Aurora-A degrader inappropriate for experiments requiring isoform-specific target validation [2]. The degradation efficiency, linker composition, and ternary complex formation kinetics are compound-specific parameters that directly influence experimental outcomes.

Quantitative Evidence for dAURK-4 Hydrochloride Differentiation: Degradation Potency, Selectivity, and Physicochemical Advantages


Mechanism of Action Differentiation: PROTAC-Mediated Degradation vs. ATP-Competitive Inhibition of Aurora A

dAURK-4 hydrochloride functions as a PROTAC degrader that induces ubiquitin-proteasome-dependent degradation of the entire Aurora A protein, whereas Alisertib and MK-5108 function as ATP-competitive inhibitors that only block kinase catalytic activity [1]. In MM.1S cells, dAURK-4 achieves dose-dependent AURKA protein depletion at 125-1000 nM within 4-24 hours . By contrast, Alisertib inhibits Aurora A kinase activity with an IC50 of ~1 nM but does not eliminate the protein [1].

Targeted Protein Degradation Aurora Kinase Biology PROTAC Mechanism

Degradation Potency Comparison: dAURK-4 vs. JB170 and Dual Aurora-A/B Degrader dAurAB5

Comparative degradation potency data reveal that dAURK-4 occupies a distinct efficacy tier among Aurora A-targeting PROTACs. While dAURK-4 demonstrates dose-dependent AURKA degradation at 125-1000 nM in MM.1S cells , the related PROTAC JB170 (derived from Alisertib and Thalidomide) exhibits a DC50 of 28 nM . The dual Aurora-A/B degrader dAurAB5 shows Aurora-A DC50 of 8.8 nM (Dmax = 91%) and Aurora-B DC50 of 6.1 nM (Dmax = 96%) in MYCN-amplified IMR32 neuroblastoma cells [1].

PROTAC Degradation Efficiency Aurora A Degrader Potency DC50 Comparison

Isoform Selectivity: Aurora A-Selective Degradation vs. Dual Aurora-A/B Degraders and Pan-Aurora Inhibitors

dAURK-4 hydrochloride is described as a selective AURKA (Aurora A) degrader derived from Alisertib, maintaining Aurora A isoform selectivity while shifting the mechanism from inhibition to degradation [1]. In contrast, dual Aurora-A/B degraders such as dAurAB5 degrade both Aurora-A (DC50 = 8.8 nM, Dmax = 91%) and Aurora-B (DC50 = 6.1 nM, Dmax = 96%) [2]. The pan-Aurora inhibitor AMG 900 inhibits both Aurora A and B kinases [3]. MK-5108 demonstrates 220-fold selectivity for Aurora A over Aurora B (IC50 0.064 nM vs. ~14 nM) .

Aurora Kinase Selectivity Isoform-Specific Degradation Target Selectivity Profiling

Physicochemical and Formulation Advantages: Enhanced Aqueous Solubility of Hydrochloride Salt Form

The hydrochloride salt form of dAURK-4 provides enhanced aqueous solubility compared to the free base, a critical advantage for in vivo and in vitro applications. The hydrochloride form exhibits DMSO solubility of 66.67 mg/mL (62.20 mM) [1]. The free base form (molecular weight 1035.47) and salt form (molecular weight 1071.93) exhibit comparable biological activity at equivalent molar concentrations, but the hydrochloride salt typically boasts enhanced water solubility and stability [2].

Compound Solubility In Vivo Formulation Salt Form Optimization

dAURK-4 Hydrochloride: Primary Research Applications in Targeted Protein Degradation and Aurora A Biology


Target Validation Studies Distinguishing Aurora A Catalytic vs. Scaffolding Functions

Use dAURK-4 hydrochloride to ablate total Aurora A protein and compare phenotypes with ATP-competitive inhibitors (Alisertib, MK-5108) that spare the protein scaffold. This design isolates non-catalytic scaffolding contributions of Aurora A to mitotic progression and oncogenic signaling [1]. The dose-dependent degradation at 125-1000 nM in MM.1S cells provides a validated concentration range for protein elimination studies [2].

Investigating Resistance Mechanisms to ATP-Competitive Aurora Kinase Inhibitors

Employ dAURK-4 hydrochloride in cell lines with acquired resistance to Alisertib or MK-5108 to determine whether complete protein elimination overcomes resistance driven by kinase domain mutations, target overexpression, or bypass pathway activation. PROTAC-mediated degradation circumvents mechanisms that reduce inhibitor binding affinity .

Aurora A Isoform-Specific Phenotypic Profiling in Oncology Research

Apply dAURK-4 hydrochloride in studies requiring unambiguous attribution of biological effects to Aurora A degradation without confounding Aurora B co-degradation. This application is essential for dissecting Aurora isoform-specific roles in tumor cell proliferation, mitotic fidelity, and DNA damage response, particularly where dual Aurora-A/B degraders (dAurAB5) or pan-inhibitors (AMG 900) produce mixed phenotypes [1].

In Vivo Xenograft Studies Requiring Aqueous Formulation Compatibility

Select dAURK-4 hydrochloride over the free base form for in vivo efficacy studies in mouse xenograft models, leveraging the hydrochloride salt's enhanced water solubility (DMSO solubility 66.67 mg/mL, 62.20 mM) and improved formulation stability . This facilitates preparation of dosing solutions with reduced precipitation risk and consistent bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for dAURK-4 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.